Acetic acid-13C2 (13CH313CO2H) is a doubly stable-isotope-labeled metabolic precursor and analytical standard featuring a >99 atom % 13C enrichment. As a fundamental two-carbon building block, it provides a precise +2 Da mass shift and incorporates NMR-active spin-1/2 nuclei at both carbon positions. In procurement and material selection, its value is defined by its ability to act as an exact chemical and chromatographic mimic of native acetic acid while offering absolute mass-spectrometric distinguishability. It is critical for targeted metabolomics, quantitative LC-MS/MS internal standardization, and metabolic flux analysis (MFA) where label stability, precise co-elution, and the tracking of intact C2 units are mandatory for reproducible data[1].
Substituting Acetic acid-13C2 with unlabeled acetic acid completely nullifies its utility in mass spectrometry and NMR, as it lacks the necessary mass shift and isotopic spin properties for differentiation from endogenous background. Downgrading to singly labeled Acetic acid-1-13C provides only a +1 Da shift, which frequently overlaps with the ~1.1% natural 13C abundance of target analytes, and fails to produce the 13C-13C J-coupling required to prove intact two-carbon unit incorporation in polyketide or lipid biosynthesis. Furthermore, attempting to use deuterated acetic acid (e.g., acetic acid-d4) introduces significant kinetic isotope effects that alter chromatographic retention times (causing LC-MS co-elution failure) and risks severe signal loss due to hydrogen-deuterium (H/D) exchange in aqueous biological matrices[1].
In quantitative LC-MS/MS metabolomics, internal standards must exactly co-elute with the target analyte to properly correct for matrix-induced ion suppression. Acetic acid-13C2 exhibits a retention time shift (ΔRT) of virtually 0.00 seconds compared to native acetic acid, owing to the negligible lipophilicity difference of the 13C isotope. In contrast, deuterated analogs (e.g., acetic acid-d4) exhibit a measurable deuterium isotope effect, often shifting retention times by several seconds in reverse-phase chromatography [1]. This chromatographic divergence means the deuterated standard experiences a different ionization matrix environment than the native analyte, compromising quantitative accuracy.
| Evidence Dimension | Chromatographic retention time shift (ΔRT) vs. native analyte |
| Target Compound Data | ΔRT ≈ 0.00 seconds (perfect co-elution) |
| Comparator Or Baseline | Acetic acid-d4 (ΔRT > 2-5 seconds shift) |
| Quantified Difference | Complete elimination of the deuterium-induced retention time shift |
| Conditions | Reverse-phase LC-MS/MS quantitative metabolomics |
Perfect co-elution is mandatory for internal standards to accurately correct for matrix effects and ensure reproducible quantification in clinical and research bioanalysis.
Tracing the biosynthesis of complex lipids, cholesterol, and polyketides requires confirming whether a two-carbon acetate unit is incorporated intact or cleaved during metabolism. Acetic acid-13C2 provides a distinct 13C-13C scalar coupling (J_CC ≈ 50-60 Hz) in 13C NMR spectroscopy, appearing as a quantifiable doublet signal when the intact C-C bond is preserved in the downstream metabolite. Singly labeled Acetic acid-1-13C yields only singlet signals, making it mathematically impossible to differentiate between the incorporation of an intact acetate unit and the random reassembly of cleaved carbon fragments[1].
| Evidence Dimension | 13C-13C scalar coupling (J-coupling) detection in NMR |
| Target Compound Data | Resolvable doublet signals (J_CC ≈ 50-60 Hz) |
| Comparator Or Baseline | Acetic acid-1-13C (Singlet signals only, 0 Hz coupling) |
| Quantified Difference | 100% confirmation of intact C-C bond retention vs. ambiguous single-carbon tracking |
| Conditions | 13C-NMR analysis of downstream biosynthetic metabolites |
Procurement of the doubly labeled isotope is the only way to definitively map intact two-carbon assembly in secondary metabolite and lipid biosynthesis pathways.
For low-abundance metabolite quantification, the internal standard must be easily distinguishable from the natural isotopic envelope of the native molecule. Acetic acid-13C2 provides a +2.0067 Da mass shift (M+2), cleanly separating its signal from the native molecule. When using singly labeled Acetic acid-1-13C (M+1 shift), the standard's signal heavily overlaps with the natural M+1 isotopologue of the native analyte (driven by the ~1.1% natural abundance of 13C). This overlap artificially inflates baseline noise and severely restricts the linear dynamic range of the assay [1].
| Evidence Dimension | Mass shift and natural isotopic interference |
| Target Compound Data | +2 Da shift (M+2), avoiding native M+1 envelope |
| Comparator Or Baseline | Acetic acid-1-13C (+1 Da shift, overlaps with ~1.1% natural 13C background) |
| Quantified Difference | Complete resolution from the M+1 natural abundance interference |
| Conditions | High-resolution mass spectrometry (HRMS) of biological extracts |
A +2 Da mass shift is critical for achieving high signal-to-noise ratios and broad dynamic ranges in targeted mass spectrometry assays.
Isotope-labeled standards must survive extensive sample preparation and prolonged biological incubations without losing their label. The 13C atoms in Acetic acid-13C2 are covalently locked within the carbon skeleton, yielding a 0% isotopic exchange rate in protic solvents. Conversely, deuterated acetic acid (CD3COOD) immediately loses its carboxyl deuterium in aqueous media, and its methyl deuterons are highly susceptible to enzyme-catalyzed enolization and subsequent H/D exchange, leading to unpredictable signal loss and quantification errors [1].
| Evidence Dimension | Isotopic label retention in aqueous biological media |
| Target Compound Data | 100% label retention (0% exchange) |
| Comparator Or Baseline | Deuterated acetic acid (Rapid H/D exchange of carboxyl and potential methyl deuterons) |
| Quantified Difference | Complete prevention of label loss via solvent exchange |
| Conditions | Aqueous biological incubation and enzymatic assays (pH ~7.4) |
Ensures the integrity of the internal standard or metabolic tracer throughout complex, multi-day aqueous workflows, preventing costly analytical failures.
Used as a premium internal standard for the absolute quantification of short-chain fatty acids (SCFAs) in plasma, serum, and microbiome-derived fecal extracts, where perfect chromatographic co-elution and avoidance of H/D exchange are mandatory for accurate matrix effect correction [1].
Procured for tracing carbon flow through the TCA cycle and lipid biosynthesis pathways in mammalian cell cultures, utilizing the +2 Da mass shift to cleanly track multi-carbon incorporation into complex downstream metabolites without natural isotope interference [1].
Essential for 13C-NMR studies in industrial microbiology and natural product discovery, where the 13C-13C J-coupling definitively proves the intact incorporation of two-carbon acetate units into novel drug scaffolds [1].
Selected over deuterated analogs during the validation of GLP-compliant clinical assays to ensure that matrix effects are perfectly normalized without the risk of chromatographic isotope effects or aqueous label loss [1].
Flammable;Corrosive;Irritant